molecular formula C21H26N2O5S B6493708 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide CAS No. 922066-68-0

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide

Cat. No.: B6493708
CAS No.: 922066-68-0
M. Wt: 418.5 g/mol
InChI Key: YKJYWKZBTLBQNQ-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted tetrahydroisoquinoline core linked via a sulfonyl ethyl group to a 4-methylbenzamide moiety.

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-15-4-6-16(7-5-15)21(24)22-9-11-29(25,26)23-10-8-17-12-19(27-2)20(28-3)13-18(17)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJYWKZBTLBQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from P-glycoprotein Modulator Studies

Key analogs include N-alkylbenzenesulfonamides (compounds 14b, 14c, 14d), which share the 6,7-dimethoxy-tetrahydroisoquinoline moiety but differ in substituents and linkage:

Compound Substituent on Tetrahydroisoquinoline Linker Functional Group Alkyl Chain Yield (%) Mp (°C)
Target Compound 6,7-Dimethoxy Sulfonyl ethyl 4-Methylbenzamide N/A N/A
14b 6,7-Dimethoxy Methyl Benzenesulfonamide Ethyl 74 142–144
14c 6,7-Dimethoxy Methyl Benzenesulfonamide Butyl 61 129–131
14d 6,7-Dimethoxy Methyl Benzenesulfonamide Hexyl 84 120–122
Key Structural Differences:

Linker Group: The target compound employs a sulfonyl ethyl (-SO₂-CH₂-CH₂-) linker, whereas analogs 14b–d use a methyl (-CH₂-) bridge.

Functional Group : The target’s 4-methylbenzamide contrasts with the benzenesulfonamide in analogs. Amides generally exhibit higher metabolic stability than sulfonamides, which could affect pharmacokinetics .

Alkyl Chains : Analogs 14b–d vary in alkyl chain length (ethyl, butyl, hexyl) on the sulfonamide nitrogen, which correlates with yield and melting point trends. Longer chains (e.g., hexyl in 14d ) reduce melting points, suggesting increased lipophilicity .

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